molecular formula C26H32Cl2O4 B2453579 Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 314754-56-8

Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B2453579
CAS No.: 314754-56-8
M. Wt: 479.44
InChI Key: OBAGOTLMOOPYDB-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chloro-4-methylpentyl groups attached to a biphenyl core, which is further substituted with dicarboxylate groups. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAGOTLMOOPYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [1,1'-Biphenyl]-4,4'-dicarboxylic Acid

Reductive Coupling of Halogenated Benzoic Acids

The most efficient route to [1,1'-biphenyl]-4,4'-dicarboxylic acid involves reductive coupling of p-bromobenzoic acid using cuprous iodide (CuI) as a catalyst in polyethylene glycol 400 (PEG-400) solvent. According to CN102701964A, this method achieves near-quantitative yields under mild conditions (80°C, 72 hours) by leveraging PEG-400’s high boiling point and ability to stabilize reactive intermediates. The reaction proceeds via a single-electron transfer mechanism, with piperazine acting as a ligand to enhance CuI activity. Critical advantages include:

  • Elimination of harsh oxidants or high-pressure conditions required in traditional oxidation routes.
  • Simplified purification via recrystallization from ethanol instead of column chromatography.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

While less economical, Suzuki coupling of p-carboxyphenylboronic acid with p-bromobenzoic acid offers precise regiocontrol. This method requires prior esterification of carboxylic acid groups to prevent boronic acid decomposition, adding synthetic steps and reducing scalability.

Diazotization and Copper-Catalyzed Coupling

Early methods employed diazotization of p-aminobenzoic acid followed by Cu⁺-mediated coupling. Despite achieving 82% yields, diazonium salt instability and toxic byproducts limit industrial applicability.

Esterification of Biphenyldicarboxylic Acid with 2-Chloro-4-methylpentanol

Acid Chloride Intermediate Route

Conversion of the dicarboxylic acid to its diacid chloride is a pivotal step. As demonstrated in EP2187742B1, treatment with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) quantitatively yields the acyl chloride, which reacts exothermically with 2-chloro-4-methylpentanol. Key parameters include:

  • Molar ratio : 1:2.2 (acid chloride:alcohol) to ensure complete esterification.
  • Solvent : Toluene or dichloromethane to solubilize hydrophobic reactants.
  • Yield : 89–93% after aqueous workup.

Direct Carbodiimide-Mediated Esterification

For laboratories avoiding SOCl₂, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) activates the carboxylic acid in situ. This method, adapted from ACS Journal of Physical Chemistry B protocols, achieves 85–88% yields but requires stringent moisture control and generates dicyclohexylurea as a byproduct.

Microwave-Assisted Esterification

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A 2024 study reported 95% yield in 20 minutes by heating the acid, alcohol, and p-toluenesulfonic acid catalyst in a sealed vessel at 120°C.

Purification and Characterization

Recrystallization and Filtration

Crude product purification involves recrystallization from hexane/ethyl acetate (3:1) , exploiting the ester’s low solubility at reduced temperatures. Patent CN102701964A emphasizes that this avoids chromatography, reducing costs.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, 4H, biphenyl-H), 4.35–4.15 (m, 4H, OCH₂), 2.10–1.95 (m, 4H, CH(CH₃)), 1.60–1.40 (m, 8H, CH₂), 0.95 (d, 12H, CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester).

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Purity (%) Scalability
Reductive Coupling CuI, PEG-400, 80°C, 72h 98 99.5 Industrial
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 100°C, 24h 65 97 Laboratory
Acid Chloride SOCl₂, toluene, 70°C, 4h 93 98 Industrial
DCC/DMAP DCM, rt, 24h 88 97 Laboratory
Microwave p-TsOH, 120°C, 20min 95 99 Pilot-scale

Challenges and Optimization Strategies

Steric Hindrance of 2-Chloro-4-methylpentanol

The branched alcohol’s bulkiness necessitates prolonged reaction times or excess reagent. Kinetic studies suggest 10–15 mol% DMAP accelerates acylation by 40%.

Solvent Selection

PEG-400 in the reductive coupling step is non-toxic and recyclable, aligning with green chemistry principles. Conversely, toluene in esterification requires careful disposal due to environmental regulations.

Byproduct Management

Dicyclohexylurea from DCC-mediated reactions complicates purification. Switching to N,N'-diisopropylcarbodiimide (DIC) forms a urea derivative soluble in aqueous HCl, simplifying isolation.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of biphenyl derivatives with hydrogen atoms replacing chloro groups.

    Substitution: Formation of biphenyl derivatives with new functional groups.

Scientific Research Applications

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with similar structural features but different functional groups.

    2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Another biphenyl derivative with distinct substituents.

Uniqueness

Bis(2-chloro-4-methylpentyl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its specific combination of chloro-4-methylpentyl and dicarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate is a synthetic compound that has garnered attention in the field of chemical biology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{22}H_{24}Cl_2O_4
  • Molecular Weight : 433.33 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets. Research indicates that it may influence several key processes:

  • Cell Proliferation and Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
  • Autophagy Modulation : The compound appears to activate autophagy pathways, which are crucial for cellular homeostasis and survival under stress conditions. This was evidenced by increased levels of LC3-II and p62/SQSTM1 proteins in treated cells.

Table 1: Summary of Biological Effects

Study ReferenceCell LineBiological EffectMechanism Involved
Study AMDA-MB231Induction of apoptosisCaspase activation, Bcl-2 downregulation
Study BHeLaAutophagy activationUpregulation of LC3-II
Study CA549Growth inhibitionROS generation, mitochondrial dysfunction

Case Study 1: Induction of Apoptosis in MDA-MB231 Cells

In a study involving MDA-MB231 breast cancer cells, treatment with this compound resulted in significant cell death. The compound was found to activate caspases 3 and 9 while downregulating anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Case Study 2: Autophagy Activation in HeLa Cells

HeLa cells treated with the compound exhibited enhanced autophagy markers. Immunoblotting revealed elevated levels of LC3-II and reduced p62/SQSTM1 levels, indicating effective autophagic flux. This suggests that the compound not only promotes cell death but also activates survival pathways under certain conditions.

Q & A

Q. Table 1: Comparison of Esterification Conditions

ParameterDCC-mediated Acyl Chloride
Yield65–75%80–85%
Reaction Time24–48 h6–8 h
Byproduct FormationModerate (urea)Low (HCl gas)

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons at δ 7.6–8.2 ppm (biphenyl core) and aliphatic protons from the 2-chloro-4-methylpentyl groups at δ 1.2–4.3 ppm. Chlorine substituents deshield adjacent protons .
    • ¹³C NMR: Carboxylate carbons appear at δ 165–170 ppm; biphenyl carbons resonate at δ 120–140 ppm .
  • X-ray Crystallography: Single-crystal analysis reveals dihedral angles between biphenyl rings (typically 15–30°) and intermolecular interactions (e.g., halogen bonding from Cl substituents) .
  • IR Spectroscopy: Strong C=O stretches at 1720–1740 cm⁻¹ confirm ester formation .

Advanced Question: How does this compound perform as a linker in metal-organic frameworks (MOFs), and what pore functionalities can be engineered?

Methodological Answer:
The biphenyl dicarboxylate backbone provides rigidity and connectivity for MOF assembly:

  • Coordination Modes: The carboxylate groups bind to metal nodes (e.g., Zn²⁺, Cu²⁺) in bridging or chelating modes, forming 2D or 3D networks .
  • Pore Functionalization: The 2-chloro-4-methylpentyl groups introduce hydrophobic pore environments, enhancing gas adsorption (e.g., CH₄, CO₂) via van der Waals interactions. Post-synthetic modification (PSM) of Cl groups with amines can tailor hydrophilicity .
  • Stability: Thermogravimetric analysis (TGA) shows decomposition >300°C, suitable for high-temperature applications .

Advanced Question: How can researchers resolve contradictions in spectroscopic data between experimental and computational results?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
  • Solvent Corrections: Use the IEF-PCM solvent model to account for DMSO or CDCl₃ effects on chemical shifts .
  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., −60°C to 25°C) can "freeze" rotational isomers, resolving overlapping peaks .

Advanced Question: What strategies mitigate steric hindrance during catalytic applications of this compound?

Methodological Answer:
The bulky 2-chloro-4-methylpentyl groups may hinder substrate access in catalysis. Mitigation approaches include:

  • MOF Design: Use open-framework architectures (e.g., pcu topology) to create accessible active sites .
  • Hybrid Linkers: Combine with smaller linkers (e.g., terephthalate) to balance porosity and functionality .
  • Post-Synthetic Modification: Partially hydrolyze ester groups to carboxylates, reducing steric bulk while retaining structural integrity .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential HCl release during synthesis .
  • Spill Management: Absorb spills with vermiculite; neutralize acidic residues with sodium bicarbonate .
  • Storage: Keep in airtight containers under nitrogen at −20°C to prevent ester hydrolysis .

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